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molecular formula C7H11N3OS B029034 (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 17759-30-7

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No. B029034
M. Wt: 185.25 g/mol
InChI Key: NXNGLEYSIAXGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733914

Procedure details

4-Methylamino-2-methylsulfanyl-5-pyrimidine-methanol (2.40 g, 13.0 mmol) in 7 mL of acetic acid was added to a solution of sodium dichromate-dihydrate (1.30 g, 4.4 mmol) in 6 mL of acetic acid. After 2 hours at room temperature, additional sodium dichromate-dihydrate (0.3 g, 1.0 mmol) in 1 mL of acetic acid was added. After a total reaction time of 3.5 hours, the bright yellow solid was removed by filtration. Water (30 mL) was added to the filtrate, followed by aqueous ammonium hydroxide until basic (pH 9.0). The mixture was cooled in the refrigerator for 30 minutes. The precipitate was collected and dissolved in ethyl acetate, and the solution was dried over MgSO4. Filtration and concentration in vacuo gave 0.72 g (30%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxaldehyde; mp 99°-101° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
sodium dichromate-dihydrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
sodium dichromate-dihydrate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[C:5]([S:11][CH3:12])[N:4]=1.O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[CH3:1][NH:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][N:6]=[C:5]([S:11][CH3:12])[N:4]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CNC1=NC(=NC=C1CO)SC
Name
sodium dichromate-dihydrate
Quantity
1.3 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
sodium dichromate-dihydrate
Quantity
0.3 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a total reaction time of 3.5 hours, the bright yellow solid was removed by filtration
Duration
3.5 h
ADDITION
Type
ADDITION
Details
Water (30 mL) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in the refrigerator for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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